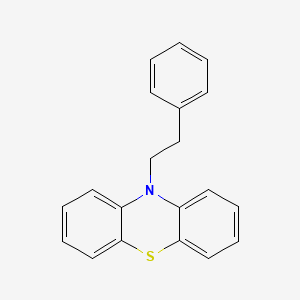

![molecular formula C25H25N3O4S B2543528 2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 324774-33-6](/img/structure/B2543528.png)

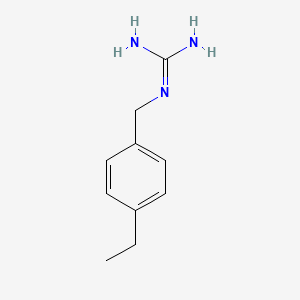

2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Research on benzo[de]isoquinoline-1,3-diones has demonstrated their potential in inhibiting viral replication. Studies have shown that derivatives of benzo[de]isoquinoline-1,3-dione exhibit inhibitory action against herpes simplex and vaccinia viruses in chick embryo cell cultures. These compounds did not affect influenza and Sindbis virus replication, indicating a selective mechanism of action. The observed antiviral activity suggests possible applications in developing treatments for ocular and dermal infections caused by vaccinia virus (Garcia-Gancedo et al., 1979).

Chemosensor Development

Benzo[de]isoquinoline-1,3-dione derivatives have been synthesized for high chemosensor selectivity in anion detection. These compounds, upon functionalization, exhibit significant selectivity towards anions, making them valuable tools in analytical chemistry for environmental monitoring and diagnostic applications (Tolpygin et al., 2012; Tolpygin et al., 2013).

Anticancer Research

The synthesis of naphthalimide derivatives, including those related to benzo[de]isoquinoline-1,3-diones, has been extensively explored for their potential anticancer properties. These compounds have been studied for their cytotoxic effects against various cancer cell lines, highlighting their potential as antineoplastic agents. The research indicates that specific derivatives can induce apoptosis in tumor cells, offering a pathway for developing new cancer therapies (El-Deen et al., 2016).

Photophysical Studies

Photophysical and spectroscopic studies of benzo[de]isoquinoline-1,3-dione derivatives reveal their potential in biomedical research, particularly in understanding protein interactions and drug delivery mechanisms. The interaction of these compounds with proteins like bovine serum albumin (BSA) has been investigated, providing insights into their biological distribution and potential therapeutic applications (Ghosh et al., 2005).

Luminescent Properties and Sensing

Naphthalimide derivatives with piperazine substituents have been synthesized and studied for their luminescent properties, including fluorescence response to pH changes and photo-induced electron transfer (PET) processes. These properties suggest their use in developing fluorescent sensors and imaging agents for biological and environmental applications (Gan et al., 2003).

Wirkmechanismus

Target of action

Compounds containing a piperazine moiety, such as these, are often found in pharmaceuticals and can interact with a variety of biological targets . For example, some piperazine derivatives act as dopamine and serotonin antagonists .

Mode of action

The interaction of these compounds with their targets can lead to a variety of effects. For instance, as dopamine and serotonin antagonists, they could prevent these neurotransmitters from binding to their receptors, thereby modulating neural signaling .

Biochemical pathways

The exact pathways affected would depend on the specific targets of these compounds. If they act as dopamine and serotonin antagonists, they could affect pathways related to mood, sleep, appetite, and other physiological processes .

Result of action

The molecular and cellular effects would depend on the specific targets and pathways affected. If they act on dopamine and serotonin receptors, they could potentially influence mood, cognition, and other neurological functions .

Eigenschaften

IUPAC Name |

2-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-18-8-10-20(11-9-18)33(31,32)27-15-12-26(13-16-27)14-17-28-24(29)21-6-2-4-19-5-3-7-22(23(19)21)25(28)30/h2-11H,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSYCQWYHSIULC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)

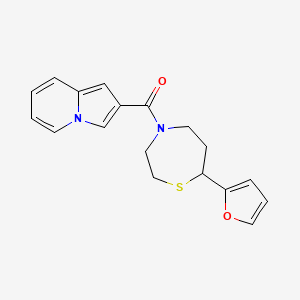

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2543447.png)

![N-(1-cyanocyclohexyl)-2-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2543449.png)

![(2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2543451.png)

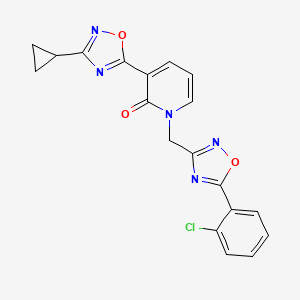

![N-[1-[4-(Difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2543460.png)

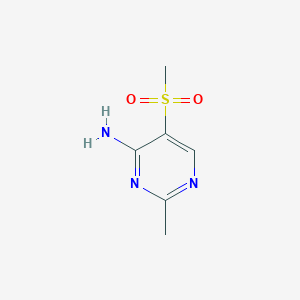

![ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2543466.png)